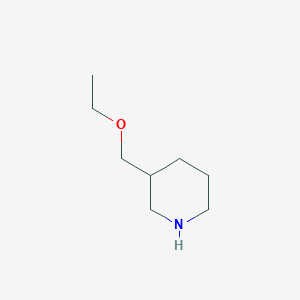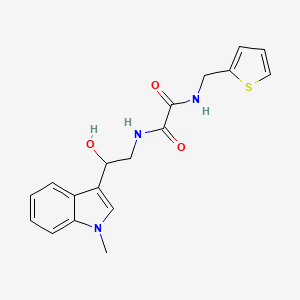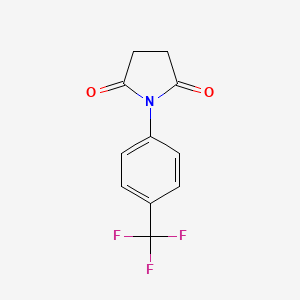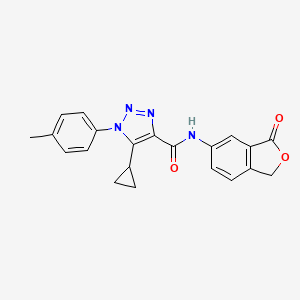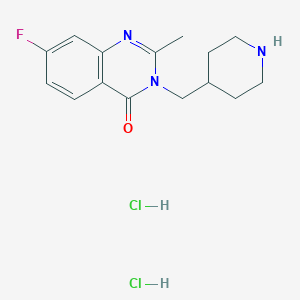
7-Fluoro-2-methyl-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-2-methyl-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride is a chemical compound that has been extensively studied for its potential use in scientific research. It is a quinazolinone derivative that has been shown to have a wide range of biological effects, making it a promising candidate for further investigation.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Quinazolinones exhibit potent antibacterial properties. Researchers have investigated various quinazolinone derivatives, including our compound of interest, for their efficacy against both Gram-negative and Gram-positive bacteria. Notably, 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a) demonstrated strong in vitro antimicrobial activity against Staphylococcus aureus .
Anticancer Potential
Quinazolinone derivatives have emerged as a privileged scaffold for anticancer drug development. Compounds like erlotinib and gefitinib, both derived from quinazolines, are used in the treatment of lung and pancreatic cancers. Investigating the anticancer properties of our compound could provide valuable insights for future drug design .
Anti-Inflammatory Effects
Quinazolinones have been explored for their anti-inflammatory activity. Understanding how 7-Fluoro-2-methyl-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride modulates inflammatory pathways could contribute to novel therapeutic strategies for inflammatory diseases .
Anticonvulsant Properties
Certain quinazolinone derivatives exhibit anticonvulsant effects. Investigating whether our compound has similar activity could be relevant for epilepsy and related disorders .
Antifungal Activity
Quinazolinones have demonstrated antifungal potential. Researchers have studied their effects against various fungal strains. Evaluating our compound’s antifungal properties may contribute to the development of new antifungal agents .
Structure-Activity Relationship (SAR) Studies
Understanding the SAR of quinazolinone derivatives is crucial for optimizing their pharmacological properties. Investigate how different substitutions affect the compound’s biological activity, solubility, and toxicity profiles .
Eigenschaften
IUPAC Name |
7-fluoro-2-methyl-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O.2ClH/c1-10-18-14-8-12(16)2-3-13(14)15(20)19(10)9-11-4-6-17-7-5-11;;/h2-3,8,11,17H,4-7,9H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJIZJBFERNAKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCNCC3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 145869101 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

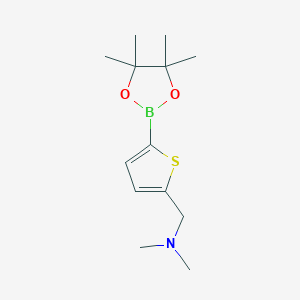
![(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2587826.png)
![ethyl 1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2587830.png)
![N-[1-(1,2,4-Triazol-4-yl)propan-2-yl]but-2-ynamide](/img/structure/B2587831.png)
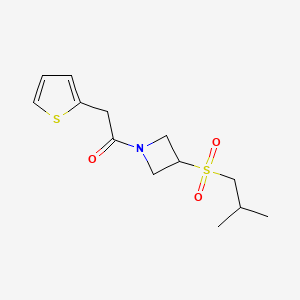
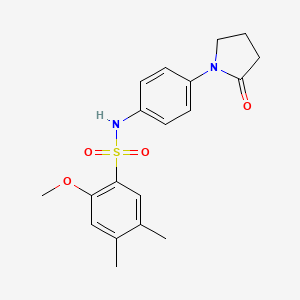
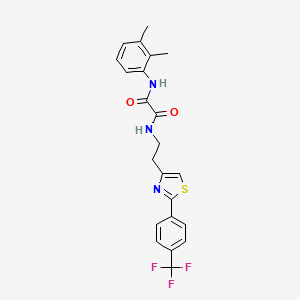

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2587838.png)
![1-(4-chlorophenyl)-5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-5-yl}-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2587842.png)
